N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide
Description
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c24-19(20(25)22-15-1-2-17-18(11-15)27-9-8-26-17)21-12-14-3-6-23(7-4-14)16-5-10-28-13-16/h1-2,11,14,16H,3-10,12-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJKXLGXXFVIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse scientific literature.
Synthesis
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. Initial steps include the formation of the benzodioxin moiety through cyclization reactions involving catechol derivatives and dihalides under basic conditions. Subsequent reactions introduce the thiolan and piperidine groups, culminating in the desired product.
The compound exhibits a range of biological activities primarily attributed to its structural components. The benzodioxin ring is associated with various pharmacological effects, including anti-inflammatory and neuroprotective properties. The piperidine moiety enhances binding affinity to neurotransmitter receptors, potentially influencing central nervous system activity.
Pharmacological Studies
Recent studies have evaluated the compound's efficacy against various biological targets:
- Enzyme Inhibition : The compound has shown promising results in inhibiting enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively. For instance, a study reported that derivatives of benzodioxin exhibited significant AChE inhibition with IC50 values comparable to established inhibitors .
- Cytotoxicity : In vitro assays demonstrated that the compound possesses cytotoxic effects against cancer cell lines such as HeLa cells. The lowest IC50 value recorded was 10.46 ± 0.82 μM/mL for specific derivatives, indicating potential for further development as an anticancer agent .
- Vasorelaxant Activity : Compounds similar to N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide have been reported to exhibit vasorelaxant properties, contributing to cardiovascular health by reducing blood pressure .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Alzheimer's Disease
A study focused on the neuroprotective effects of benzodioxin derivatives in models of Alzheimer's disease. Results indicated that these compounds reduced amyloid-beta aggregation and improved cognitive function in animal models .
Case Study 2: Diabetes Management
Research evaluating α-glucosidase inhibitors revealed that certain analogs of the compound significantly decreased postprandial blood glucose levels in diabetic rats, showcasing its potential as an antidiabetic agent .
Data Tables
Applications De Recherche Scientifique
Medicinal Chemistry
The compound exhibits promising properties as a pharmacological agent due to its unique structural features. The benzodioxin moiety is known for its ability to interact with biological systems, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxin compounds can exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds containing piperidine and thiolane groups have shown increased activity against cancer cells, suggesting that modifications to the benzodioxin structure can enhance anticancer properties. For instance, research has demonstrated that certain piperidine derivatives possess significant cytotoxicity against breast cancer (MCF7) and colon cancer (HCT116) cell lines .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that structurally similar compounds exhibit better activity against gram-positive bacteria compared to gram-negative strains. The introduction of thiolane and piperidine moieties can further enhance these antimicrobial effects, making these derivatives valuable in developing new antibiotics .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide and its biological activity is critical for optimizing its pharmacological properties. Research has focused on synthesizing various analogs to evaluate how changes in functional groups affect efficacy and selectivity against specific biological targets.
| Compound Structure | Biological Activity | Targeted Cell Line |
|---|---|---|
| Benzodioxin-Piperidine | Cytotoxicity | MCF7 |
| Benzodioxin-Thiolane | Antimicrobial activity | Bacillus cereus |
| Benzodioxin-Derivative | Anti-inflammatory potential | Various |
Synthesis and Characterization
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin framework followed by the introduction of piperidine and thiolane groups through nucleophilic substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Comparaison Avec Des Composés Similaires
Research Findings and Implications
Antibacterial Activity
- Sulfonamide derivatives (e.g., 3 , 5a ) demonstrate potency against Gram-negative bacteria (E. coli, S. typhi) comparable to ciprofloxacin (MIC ~8–9 µg/mL) .
- The target compound’s ethanediamide and thiolane-piperidine groups may broaden its spectrum or reduce resistance, though experimental validation is needed.
Enzyme Inhibition
Pharmacokinetic Considerations
- Thiolane-containing analogs (e.g., fentanyl derivatives in ) exhibit enhanced blood-brain barrier penetration, suggesting the target compound may have favorable pharmacokinetics .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with coupling the benzodioxin moiety to the thiolan-piperidine scaffold via amidation. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DCM under nitrogen atmosphere to minimize hydrolysis .
- Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc to DCM/MeOH) followed by recrystallization from ethanol to achieve ≥98% purity. Monitor intermediates via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can the reaction mechanism of this compound’s interaction with biological targets be elucidated?
Methodological Answer:
- Kinetic studies : Perform stopped-flow fluorescence assays to measure binding rates to putative targets (e.g., GPCRs or enzymes).
- Isotopic labeling : Synthesize C-labeled analogs to track bond-breaking/formation via NMR .
- Computational modeling : Use molecular dynamics (MD) simulations to predict binding modes, validated by mutagenesis (e.g., alanine scanning of target residues) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation : H/C NMR (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm; piperidine CH at δ 2.5–3.0 ppm) .
- Purity assessment : HPLC-UV (λmax ~255 nm, C18 column, acetonitrile/water gradient) .
- Mass analysis : ESI-MS in positive ion mode to confirm molecular ion peaks .
Advanced: How can researchers resolve contradictory data regarding its biological activity across studies?
Methodological Answer:
- Dose-response validation : Re-test activity in standardized assays (e.g., IC measurements in triplicate) across multiple cell lines .
- Target engagement profiling : Use surface plasmon resonance (SPR) to quantify binding affinity to suspected targets, ensuring buffer conditions (pH, ionic strength) match physiological levels .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., thienopyrazole derivatives) to identify structure-activity trends .
Basic: What solubility and stability profiles should be prioritized during formulation?
Methodological Answer:
- Solubility screening : Test in PBS (pH 7.4), DMSO, and lipid-based carriers. Use sonication for hydrophobic batches .
- Stability : Store at -20°C in amber vials; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
Advanced: How can computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADME modeling : Use SwissADME or ADMETLab to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Docking studies : Align with cryo-EM structures of targets (e.g., serotonin receptors) using AutoDock Vina; validate with free-energy perturbation (FEP) calculations .
Advanced: What strategies mitigate instability in aqueous solutions?
Methodological Answer:
- pH optimization : Conduct stability assays across pH 3–9; use citrate or phosphate buffers for pH-sensitive regions .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) and reconstitute in PEG-400/water mixtures .
Advanced: How to address contradictory spectral data in synthetic intermediates?
Methodological Answer:
- Multi-technique validation : Cross-check NMR with IR (amide I band ~1650 cm) and X-ray crystallography for ambiguous peaks .
- Theoretical alignment : Compare experimental H shifts with DFT-calculated chemical shifts (e.g., Gaussian 09) .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure) .
- Enzyme inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with positive controls (e.g., ketoconazole) .
Advanced: How to determine regioselectivity in derivatization reactions?
Methodological Answer:
- Isotopic tracing : Use N-labeled amines to track amidation sites via H-N HMBC NMR .
- Competitive reactions : Compare reactivity of benzodioxin vs. piperidine NH groups under varying temperatures (25–80°C) and catalysts (e.g., DMAP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
